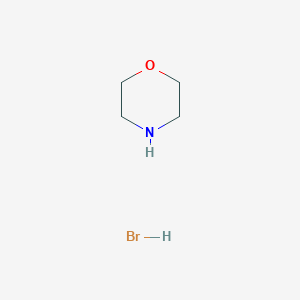

Morpholine, hydrobromide

Beschreibung

BenchChem offers high-quality Morpholine, hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

morpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.BrH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJOXYJFOYNQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479979 | |

| Record name | Morpholine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6377-82-8 | |

| Record name | Morpholine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Morpholinium Bromide: Structural Dynamics, Synthesis, and Pharmaceutical Utility

Topic: Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Morpholinium bromide (CAS 6377-82-8 ; MW 168.03 g/mol ) is the hydrobromide salt of morpholine, a heterocyclic amine widely utilized as a pharmacophore in medicinal chemistry.[1] While often encountered as a stoichiometric byproduct in the N-alkylation of morpholine during drug synthesis, it has gained independent significance as a precursor for ionic liquids, a structural cation in low-dimensional perovskite materials, and a model system for studying hydrogen-bond networks in crystal engineering.

This technical guide provides a rigorous analysis of the physicochemical properties, synthesis protocols, and structural characterization of morpholinium bromide, tailored for applications in pharmaceutical process development and materials science.

Chemical Identity & Structural Analysis[3][4][5][6]

Morpholinium bromide consists of a protonated morpholinium cation (

Key Chemical Metrics

| Property | Specification |

| IUPAC Name | Morpholin-4-ium bromide |

| Common Name | Morpholine hydrobromide |

| CAS Registry Number | 6377-82-8 |

| Molecular Formula | |

| Molecular Weight | 168.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone, ether |

| Melting Point | ~190–195 °C (Decomposes) |

| SMILES | C1COCC[NH2+]1.[Br-] |

Crystal Structure & Hydrogen Bonding

X-ray diffraction studies reveal that morpholinium bromide crystallizes in the monoclinic space group (

-

Conformation: The morpholinium ring adopts a classic chair conformation to minimize 1,3-diaxial interactions.

-

Packing: The bromide ions bridge morpholinium cations, forming infinite chains or sheets depending on the specific hydration state or solvent inclusion. This H-bonding capability makes it an excellent template for engineering supramolecular assemblies.

Structural Visualization

The following diagram illustrates the ionic association and the core pharmacophore structure.

Figure 1: Ionic association in Morpholinium Bromide showing the protonated nitrogen donor and bromide acceptor.

Synthesis & Purification Protocols

In drug development, morpholinium bromide is frequently generated in situ or synthesized as a standard. The following protocol ensures high purity suitable for analytical referencing or crystallographic studies.

Synthesis Protocol: Neutralization Method

Objective: Synthesize high-purity morpholinium bromide from morpholine and hydrobromic acid.

Reagents:

-

Morpholine (Reagent Grade, >99%)

-

Hydrobromic Acid (48% aq.[2] solution)

-

Ethanol (Absolute)

-

Diethyl Ether (ACS Grade)

Step-by-Step Methodology:

-

Preparation: Charge a 250 mL round-bottom flask with 100 mL of Ethanol. Cool to 0–5 °C using an ice bath.

-

Acid Addition: Slowly add 0.1 mol of Hydrobromic acid (48%) to the ethanol with magnetic stirring. Caution: Exothermic.

-

Amine Addition: Add 0.1 mol of Morpholine dropwise over 20 minutes. Maintain temperature <10 °C to prevent discoloration.

-

Reaction: Allow the solution to warm to room temperature (RT) and stir for 1 hour. The salt may begin to precipitate.

-

Concentration: Remove solvent under reduced pressure (Rotavap) at 50 °C until a viscous oil or white solid residue remains.

-

Crystallization: Dissolve the residue in a minimum amount of hot ethanol (~60 °C). Add Diethyl Ether dropwise until turbidity is observed. Cool to 4 °C overnight.

-

Isolation: Filter the white crystals, wash with cold ether, and dry under vacuum at 40 °C for 6 hours.

Process Workflow Diagram

Figure 2: Step-by-step synthesis workflow for Morpholinium Bromide.

Pharmaceutical & Research Applications[2][3][8][9]

Synthetic Intermediate & Byproduct Management

In medicinal chemistry, morpholine is often used as a nucleophile to introduce the morpholine ring (a solubility-enhancing pharmacophore) into a drug scaffold.

-

The Scenario: When reacting morpholine (2 equivalents) with an alkyl bromide (

), one equivalent acts as the nucleophile, and the second acts as a base to scavenge the HBr produced. -

The Result: This generates Morpholinium Bromide as an insoluble precipitate in non-polar solvents (e.g., Toluene, DCM).

-

Utility: Understanding the solubility profile of morpholinium bromide is critical for workup strategies. It can be removed via simple filtration (if the product is soluble) or aqueous extraction (since the salt is water-soluble).

Ionic Liquids & Phase Transfer Catalysts

Quaternary derivatives, such as N-ethyl-N-methylmorpholinium bromide , are employed as Ionic Liquids (ILs).[1]

-

Green Chemistry: These ILs serve as recyclable solvents for nucleophilic substitutions.

-

Electrochemistry: Used as electrolytes due to their high thermal stability and conductivity.

Perovskite Solar Cells (PSC)

Recent material science research highlights morpholinium bromide as a bulky organic cation in 2D layered perovskites .

-

Function: It acts as a spacer cation, improving the moisture stability of the perovskite crystal lattice compared to smaller cations like methylammonium.

Mechanistic Pathway: Byproduct Formation

Figure 3: Formation of Morpholinium Bromide as a stoichiometric byproduct during drug synthesis.[1]

Analytical Characterization

To validate the identity of Morpholinium Bromide, the following analytical signatures are diagnostic.

Proton NMR ( -NMR)

-

Solvent:

or DMSO- -

Signals:

-

~3.1 ppm (m, 4H,

-

~3.8 ppm (m, 4H,

-

~8.5–9.0 ppm (br s, 2H,

-

~3.1 ppm (m, 4H,

Infrared Spectroscopy (FT-IR)

-

Broad Band (3000–2800 cm⁻¹): Strong

stretching vibrations characteristic of ammonium salts. -

1100 cm⁻¹:

stretching of the ether ring.

Mass Spectrometry (ESI-MS)

-

Positive Mode: Peak at m/z 88.07

. This corresponds to the protonated morpholinium cation ( -

Negative Mode: Peak at m/z 79/81 corresponding to the Bromide isotopes (

and

References

-

Zhang, S., et al. (2019). "The Role of Bulk and Interface Recombination in High-Efficiency Low-Dimensional Perovskite Solar Cells."[3] Advanced Materials, 31(30).[4][3] [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine. (Precursor data). [Link]

-

Mao, L., et al. (2017). "White-Light Emission and Structural Distortion in New Corrugated Two-Dimensional Lead Bromide Perovskites."[1][4][3] Journal of the American Chemical Society, 139(14), 5210-5215.[4][3] [Link]

Sources

Solubility of morpholine hydrobromide in water vs organic solvents

Topic: Solubility of Morpholine Hydrobromide in Water vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Optimizing Isolation, Purification, and Phase Transfer Protocols

Executive Summary: The "Salt Switch" Phenomenon

In organic synthesis and pharmaceutical development, Morpholine Hydrobromide (Morpholine HBr) represents a classic case of the "solubility switch." While the parent compound, morpholine (free base), is a hygroscopic liquid miscible with water and most organic solvents, its hydrobromide salt form introduces a rigid ionic lattice that drastically alters its solubility profile.

Understanding this differential—specifically the high solubility in water/protic solvents versus the near-insolubility in non-polar organics—is not merely academic. It is the fundamental lever used by process chemists to isolate the salt from reaction mixtures, drive high-purity recrystallization, and manage phase-transfer kinetics.

This guide provides a mechanistic breakdown of these solubility behaviors, backed by self-validating experimental protocols.

Physicochemical Fundamentals

To manipulate Morpholine HBr effectively, one must understand the competition between its Lattice Energy (

-

Chemical Identity: Morpholinium bromide (C

H -

Structure: A six-membered heterocycle where the nitrogen is protonated, forming a cation, paired with a bromide anion.

-

The Mechanism:

-

In Water: The high dielectric constant (

) and strong hydrogen-bonding capability of water molecules overcome the ionic lattice energy. The water molecules form a hydration shell around the morpholinium cation (H-bond donor) and the bromide anion. -

In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents rely on weak London Dispersion Forces. They cannot overcome the electrostatic attraction between the morpholinium cation and bromide anion. Consequently, the salt precipitates.

-

Comparative Solubility Profile

The following matrix summarizes the solubility behavior of Morpholine HBr. Note the distinct "polarity cutoff" where solubility drops precipitously.

Table 1: Qualitative Solubility Matrix (25°C)

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Driver | Application Utility |

| Aqueous | Water (pH 7) | High (>500 mg/mL) | Ion-Dipole hydration; H-bonding. | Stock solutions; biologic buffers. |

| Protic Organic | Methanol | High | High polarity; H-bond acceptance. | Solvent for synthesis.[1] |

| Protic Organic | Ethanol / IPA | Moderate | Reduced dielectric constant vs. MeOH. | Ideal for Recrystallization. |

| Polar Aprotic | DMSO / DMF | High | Strong dipole stabilizes cation. | NMR analysis; non-aqueous reactions.[2] |

| Polar Aprotic | Acetone | Low/Poor | Weak solvation of bromide anion. | Anti-solvent (precipitation). |

| Non-Polar | Diethyl Ether | Insoluble | Low dielectric constant ( | Anti-solvent (maximizes yield). |

| Hydrocarbon | Hexane / Toluene | Insoluble | Lack of dipole moments. | Washing impurities; phase separation. |

Visualization: Solvation vs. Exclusion Mechanisms

The following diagram illustrates the molecular interactions dictating why Morpholine HBr dissolves in water but precipitates in ether.

Figure 1: Mechanistic pathway of Morpholine HBr dissolution vs. precipitation based on solvent polarity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Purification via "Salt-Switch" Recrystallization

Objective: Isolate high-purity Morpholine HBr from a crude reaction mixture containing non-polar impurities.

The Logic: This protocol exploits the Temperature-Dependent Solubility in ethanol and the Anti-Solvent Effect of diethyl ether.

-

Dissolution (Hot):

-

Place crude Morpholine HBr in a flask.

-

Add Ethanol (absolute) . Heat to near-boiling (approx. 75°C).

-

Validation Check: Add ethanol dropwise. The goal is saturation. If the solid doesn't dissolve after 10 volumes, impurities may be inorganic salts (filter these off hot).

-

-

Cooling (Nucleation):

-

Remove from heat.[3] Let the solution cool slowly to room temperature.

-

Observation: You should see initial crystal formation (white needles).

-

-

Anti-Solvent Addition (Yield Maximization):

-

Once at room temp, slowly add Diethyl Ether (ratio 1:1 with ethanol) while stirring.

-

Mechanism: Ether lowers the dielectric constant of the mixture, forcing the ionic salt out of solution while keeping organic impurities (like unreacted morpholine base) dissolved.

-

-

Isolation:

-

Vacuum filter the precipitate.[4]

-

Wash the cake with cold ether.

-

Dry under vacuum at 40°C.

-

-

Final Validation:

-

Melting Point Check: Pure Morpholine HBr melts ~210–214°C (Note: Literature varies; impure samples often melt lower, ~175°C). Sharp range (<2°C) indicates high purity.

-

Protocol B: Phase Transfer Extraction (Water to Organic)

Objective: You have Morpholine HBr in water, but you need the morpholine (free base) in an organic layer (e.g., Dichloromethane).

The Logic: You cannot extract the HBr salt directly into DCM. You must break the salt.

-

Basification:

-

Add 2M NaOH to the aqueous Morpholine HBr solution.

-

Endpoint: Check pH.[5] It must be >10.

-

Mechanism:

.

-

-

Extraction:

-

Add Dichloromethane (DCM). Shake and vent.

-

Result: The neutral Morpholine free base partitions into the DCM layer. The NaBr remains in the water.

-

-

Validation:

-

TLC of the organic layer should show a spot for Morpholine (stains with Ninhydrin or Iodine), while the aqueous layer retains the bromide (test with AgNO

-> pale yellow precipitate).

-

Workflow Visualization

The following diagram details the decision tree for processing Morpholine HBr based on its solubility properties.

Figure 2: Operational workflow for Extraction vs. Purification.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21509544, 4-(2-Bromoethyl)morpholine hydrobromide. Retrieved from [Link]

-

ScienceMadness & LibreTexts. Solubility of Amine Salts in Organic Solvents. General principles of amine salt thermodynamics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Morpholine and Morpholine Hydrobromide: A Comparative Analysis for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a simple six-membered heterocyclic amine, is a cornerstone in modern medicinal and industrial chemistry. Its unique physicochemical properties have established it as a "privileged scaffold" in drug discovery, enhancing the pharmacokinetic profiles of numerous therapeutic agents.[1][2] However, for the laboratory scientist, the choice between using morpholine as a free base or as a salt, such as morpholine hydrobromide, is a critical decision dictated by the specific application. This guide provides a detailed comparative analysis of morpholine and its hydrobromide salt, delving into their distinct properties, handling considerations, and strategic applications. By understanding the fundamental chemical differences, from pH and solubility to physical state and reactivity, researchers can make informed decisions to optimize their experimental designs, synthetic routes, and formulation strategies.

The Morpholine Scaffold: A Privileged Structure in Modern Chemistry

Introduction to Morpholine (C₄H₉NO)

Morpholine is a saturated heterocycle featuring both a secondary amine and an ether functional group.[3] This dual functionality imparts a unique blend of properties. The nitrogen atom provides basicity and a site for nucleophilic reactions, while the oxygen atom can participate in hydrogen bonding and influences the molecule's polarity and conformation.[4] Its structure, formally tetrahydro-1,4-oxazine, typically adopts a stable chair conformation.[5]

The "Privileged Pharmacophore" in Drug Discovery

In medicinal chemistry, the morpholine ring is frequently incorporated into drug candidates to improve their pharmacological profiles.[1][6] Its presence can enhance aqueous solubility, improve metabolic stability, and increase cell permeability.[1][2] The weak basicity of the morpholine nitrogen (pKa of the conjugate acid is ~8.4) means it is partially protonated at physiological pH, which provides a well-balanced hydrophilic-lipophilic profile crucial for crossing the blood-brain barrier (BBB).[5][7][8] Consequently, morpholine is a key component in a wide array of approved drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and numerous compounds targeting the central nervous system (CNS).[3][8][9]

Physicochemical Properties: A Tale of Two Forms

The primary distinction between morpholine and its hydrobromide salt lies in the protonation state of the nitrogen atom. This single chemical modification dramatically alters the compound's physical and chemical properties.

Morpholine (Free Base): The Volatile Liquid

As a free base, morpholine (CAS: 110-91-8) is a colorless, hygroscopic, and flammable liquid with a characteristic fish-like odor.[7][10] Being a weak base, an aqueous solution of morpholine is alkaline. Its volatility and liquid state make it suitable for applications where it is used as a solvent, a basic catalyst, or a pH-adjusting agent in aqueous systems like steam boilers.[3]

Morpholine Hydrobromide: The Stable Salt

Morpholine hydrobromide (CAS: 6377-82-8) is the salt formed by the reaction of morpholine with hydrobromic acid. It exists as a white to pale yellow crystalline solid.[11] As the salt of a weak base and a strong acid, its aqueous solutions are acidic. The solid, non-volatile nature of the salt offers significant advantages in terms of handling, storage, and precise weighing for synthetic reactions.

Comparative Data Summary

The following table summarizes the key quantitative differences between the two forms, providing a clear basis for selection in experimental design.

| Property | Morpholine (Free Base) | Morpholine Hydrobromide | Rationale for Difference |

| CAS Number | 110-91-8[12] | 6377-82-8[11] | Different chemical entities. |

| Molecular Formula | C₄H₉NO[7] | C₄H₁₀BrNO | Addition of HBr to the base. |

| Molecular Weight | 87.12 g/mol [13] | 168.03 g/mol [14] | Mass of HBr is added. |

| Appearance | Colorless liquid[7] | White to light yellow crystalline solid[11] | Ionic bonding in the salt leads to a crystal lattice structure. |

| Melting Point | -4.9 °C[10] | 210-214 °C[11][14] | Strong ionic forces in the salt require more energy to break. |

| Boiling Point | 128.9 °C[10] | Decomposes at high temperatures | Salts are non-volatile and typically decompose before boiling. |

| pKa (of conjugate acid) | ~8.36 - 8.49[7] | Not applicable (is the conjugate acid) | The salt form is the fully protonated species. |

| pH of Aqueous Solution | Alkaline (~11.2, undiluted)[15] | Acidic | Hydrolysis of the morpholinium cation releases H⁺. |

| Solubility | Miscible with water[7][10] | Soluble in polar solvents like water[16] | Both forms are polar, but the ionic nature of the salt enhances its solubility in water. |

| Key Hazards | Flammable, Corrosive, Toxic[13][17] | Irritant, Harmful[18] | The free base is a volatile, corrosive liquid; the salt is a more stable, less volatile solid. |

The Core Difference: Acid-Base Chemistry and Its Implications

The fundamental transformation from morpholine to its hydrobromide salt is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from hydrobromic acid (HBr), forming a positively charged morpholinium cation and a bromide anion.

Figure 1: Protonation of Morpholine to form Morpholinium Bromide.

This protonation has profound consequences:

-

Neutralization of Basicity: The salt form has its basicity neutralized, making it unsuitable for applications requiring a free base, unless it is intentionally deprotonated.

-

Increased Polarity: The formation of an ionic salt drastically increases the compound's polarity, enhancing its solubility in water while decreasing it in non-polar organic solvents.

-

Improved Stability: The solid salt is less susceptible to degradation from atmospheric CO₂ and is not volatile, making it easier and safer to store and handle.

Practical Applications and Selection Rationale

The choice between the free base and its salt is driven entirely by the demands of the application.

When to Use Morpholine (Free Base):

-

pH Adjustment & Corrosion Inhibition: Its volatility is similar to water, allowing it to distribute throughout steam boiler systems to neutralize carbonic acid and prevent corrosion.[3][9]

-

Organic Synthesis as a Base/Nucleophile: It is widely used to synthesize enamines or as a secondary amine in nucleophilic substitution reactions.[9]

-

Solvent Applications: Its ability to dissolve a range of organic materials makes it a useful, albeit specialized, solvent.[10]

When to Use Morpholine Hydrobromide:

-

Synthetic Starting Material: When precise quantities of the morpholine scaffold are required, the solid salt is easier to weigh and dispense accurately than the volatile, hygroscopic liquid.

-

Reactions Requiring an Acidic Catalyst: Can be used in reactions where the morpholinium ion itself plays a role or where acidic conditions are needed.

-

Controlled Release of Free Base: The free base can be generated in situ by adding a stronger, non-nucleophilic base, providing better control over the reaction.

Figure 2: Workflow for selecting between Morpholine and its Hydrobromide salt.

Experimental Protocols and Handling

Protocol 1: Preparation of a Morpholine-based Buffer (pH 8.5)

This protocol demonstrates the use of the free base for pH control. The target pH of 8.5 is chosen because it is close to the pKa of morpholine, which is where its buffering capacity is maximal.

Methodology:

-

Preparation: In a calibrated 1 L beaker, add approximately 800 mL of deionized water.

-

Addition of Base: While stirring, carefully add 8.71 g (0.1 moles) of morpholine (liquid, density ≈ 1.007 g/mL) to the water.

-

pH Adjustment: Place a calibrated pH probe into the solution. Slowly titrate with a 1.0 M solution of a strong acid (e.g., HCl) until the pH reaches 8.5.

-

Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Mix thoroughly. Causality: We start with the free base and add a strong acid to create a mixture of the base (morpholine) and its conjugate acid (morpholinium). According to the Henderson-Hasselbalch equation, a buffer is most effective when the concentrations of the acid and base forms are similar, which occurs when the pH is near the pKa.

Protocol 2: In-situ Generation of Morpholine for Synthesis

This protocol illustrates the advantage of using the solid salt for a moisture-sensitive reaction where morpholine is the desired nucleophile.

Methodology:

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), add the electrophilic substrate and a suitable anhydrous aprotic solvent (e.g., THF).

-

Reagent Addition: Add 1.05 equivalents of solid morpholine hydrobromide. The solid is easy to weigh accurately and introduces no water.

-

Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

-

Reaction: Stir the mixture. The added base will deprotonate the morpholinium cation, liberating the free morpholine in situ to react with the substrate. Self-Validating System: The success of this protocol validates the principle of in-situ generation. The formation of the desired product confirms that the morpholinium salt was effectively converted to the reactive free base under the reaction conditions. This approach avoids handling the corrosive liquid morpholine and prevents the introduction of water, which is often detrimental.

Safety and Handling Comparison

-

Morpholine (Liquid): Requires handling in a well-ventilated fume hood. Personal protective equipment (PPE) should include chemical-resistant gloves, splash goggles, and a lab coat. It is flammable and should be stored away from ignition sources in a tightly sealed container.[17][19][20] It is also corrosive and can cause severe skin burns and eye damage.[21]

-

Morpholine Hydrobromide (Solid): While less hazardous, it is still classified as harmful and an irritant.[18] Standard laboratory PPE (gloves, goggles, lab coat) is required. Avoid inhaling the dust by handling it in a fume hood or using a powder-containment hood. It is stable and not flammable.

Analytical Characterization

Distinguishing between the two forms and quantifying them requires different analytical approaches.

-

Acid-Base Titration: The purity of free base morpholine can be determined by titrating a known weight of the sample with a standardized solution of a strong acid.[22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Free morpholine is volatile and can be analyzed by GC-MS, often after a derivatization step to improve its chromatographic properties and detection limits, for instance, by converting it to N-nitrosomorpholine.[23][24]

-

Ion Chromatography: The bromide anion in morpholine hydrobromide can be quantified using ion chromatography.

-

Spectroscopy (FTIR/NMR): Infrared and Nuclear Magnetic Resonance spectroscopy can easily distinguish the two. The salt will show characteristic peaks for the N-H⁺ bond, and the NMR chemical shifts of the protons adjacent to the nitrogen will be significantly different compared to the free base.

Conclusion

Morpholine and morpholine hydrobromide are not interchangeable reagents; they are distinct chemical entities with specific advantages and disadvantages. Morpholine, the liquid free base, is the logical choice for applications requiring a basic agent, a nucleophile, or a pH modifier. Its salt, morpholine hydrobromide, provides a stable, solid, and easily handled source of the morpholine scaffold, ideal for precise addition in organic synthesis and for applications where the introduction of a volatile, corrosive liquid is undesirable. For the research and drug development professional, a thorough understanding of this fundamental acid-base relationship is paramount for designing robust, safe, and successful experiments.

References

-

National Center for Biotechnology Information (2022). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link].

-

Ataman Kimya. (n.d.). MORPHOLINE (110-91-8). Retrieved from [Link].

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link].

- Merck Index Online. (n.d.). Morpholine.

- Zhang, M., et al. (2020).

-

Pharmaffiliates. (n.d.). Morpholine. Retrieved from [Link].

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link].

- Choice-Chem. (2020). Morpholine - SAFETY DATA SHEET.

-

Inchem.org. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link].

- TCI Chemicals. (n.d.). Morpholine Hydrobromide >98.0%(T).

-

CSH Protocols. (n.d.). 10x MOPS Buffer Preparation and Recipe. Retrieved from [Link].

- Jain, A., & Sahu, S. K. (2024).

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link].

- Cilibrizzi, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

-

Biochemazone. (2024). 0.1 mol/L MES Buffer: Properties, Preparation, and Safety Guide. Retrieved from [Link].

-

Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link].

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link].

- International Journal of Multidisciplinary Research in Arts and Education. (2021).

-

ACS Reagent Chemicals. (2017). Morpholine. Retrieved from [Link].

- Oxford Academic. (2026). Trends and approaches in morpholines fungicides detection. Environmental Toxicology and Chemistry.

- Lee, J.-H., et al. (2020).

- ResearchGate. (2018).

- Techni-flow. (n.d.).

- Boedeker Plastics, Inc. (n.d.).

- Trimec-europe.com. (n.d.).

- Benchchem. (n.d.).

- Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.

- Ataman Kimya. (n.d.). MORPHOLINE.

- YouTube. (2022).

- Google Patents. (n.d.). CN105481797A - Synthetic method of moroxydine hydrochlofide.

- Google Patents. (n.d.).

- ECHEMI. (n.d.). 4-(2-BroMoethyl)Morpholine HydrobroMide SDS.

- BC Chemical Industries Ltd. (n.d.). MORPHOLINE.

- ResearchGate. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Page loading... [guidechem.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. atamankimya.com [atamankimya.com]

- 10. Morpholine [drugfuture.com]

- 11. Morpholine Hydrobromide | 6377-82-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Morpholine - Wikipedia [en.wikipedia.org]

- 13. Morpholine for synthesis 110-91-8 [sigmaaldrich.com]

- 14. materiellabo.com [materiellabo.com]

- 15. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 16. CAS 42802-94-8: Morpholine,4-(2-bromoethyl)-, hydrobromide… [cymitquimica.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. 4-(2-Bromoethyl)morpholine hydrobromide | 42802-94-8 [sigmaaldrich.com]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. nj.gov [nj.gov]

- 21. Morpholine (HSG 92, 1995) [inchem.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Definitive Guide to the Hygroscopic Management of Morpholine Hydrobromide

Executive Strategic Overview

Morpholine Hydrobromide (CAS 10024-89-2) is a critical intermediate in organic synthesis and pharmaceutical compounding. While chemically robust, its utility is frequently compromised by its acute hygroscopicity .

For researchers and drug developers, the moisture content of this salt is not merely a purity issue—it is a stoichiometric variable. An undefined hydration state leads to:

-

Stoichiometric Errors: Inaccurate dosing in coupling reactions.

-

Physical Degradation: Caking, deliquescence, and flowability loss.

-

Process Variability: Inconsistent reaction kinetics in moisture-sensitive pathways (e.g., Grignard reactions or anhydrous acylations).

This guide moves beyond standard Safety Data Sheet (SDS) advice to provide a field-proven, engineered approach to storing and handling Morpholine HBr.

Physicochemical Mechanism of Hygroscopicity

To control the material, one must understand the thermodynamic drive behind its moisture uptake. Morpholine Hydrobromide consists of a morpholinium cation and a bromide anion.

The Lattice vs. Hydration Balance

Hygroscopicity is governed by the competition between Crystal Lattice Energy (holding the solid together) and Hydration Enthalpy (energy released when ions interact with water).

-

The Driver: The morpholinium ion (

) possesses a protonated nitrogen capable of strong hydrogen bonding. -

The Mechanism: Water molecules in the atmosphere adsorb onto the crystal surface. If the relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the surface dissolves, creating a saturated solution film that accelerates further absorption. This leads to deliquescence , where the solid turns into a liquid brine.

Quantitative Impact of Moisture

| State | Water Content (% w/w) | Physical Characteristic | Operational Risk |

| Anhydrous | < 0.5% | Free-flowing white powder | None (Ideal) |

| Surface Adsorption | 0.5% - 2.0% | Slight clumping/stickiness | Weighing errors (<1%) |

| Capillary Condensation | 2.0% - 5.0% | Hard caking | Flow failure; Stoichiometry drift |

| Deliquescence | > 15.0% | Slurry/Liquid | Total material loss; Contamination |

Storage Protocol: The "Fortress" System

Standard "tightly closed containers" are insufficient for long-term storage of Morpholine HBr in humid climates. We utilize a Three-Layer Exclusion Protocol .

Layer 1: Primary Containment

-

Material: Amber glass or High-Density Polyethylene (HDPE).

-

Seal: Parafilm M® wrapping over the cap-neck junction is mandatory to prevent gas exchange via thread creep.

Layer 2: Micro-Environment Control

-

Desiccant: Silica gel sachets (indicating type) placed inside the secondary container, never in direct contact with the chemical.

-

Indicator: Cobalt-free humidity indicator cards to visually verify dryness without opening the vessel.

Layer 3: Macro-Environment

-

Equipment: Vacuum desiccator or Nitrogen-purged dry box.

-

Temperature: < 25°C. Lower temperatures reduce the kinetic rate of moisture diffusion but do not eliminate the thermodynamic drive.

Visualization: Storage Logic Flow

Figure 1: The "Fortress" storage architecture ensures redundant barriers against moisture ingress.

Handling & Weighing Methodology

The most critical moment for moisture uptake is during weighing. Morpholine HBr can absorb measurable moisture within minutes at >50% RH.

The "Time-to-Deliquescence" Strategy

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation on cold crystals.

-

Aliquot Method: Do not dispense directly from the stock bottle onto the balance.

-

Transfer a rough amount to a pre-dried weighing boat.

-

Immediately re-seal the stock bottle.

-

Perform fine weighing from the boat.

-

-

Inert Gas Blanket: For critical GMP applications, weigh inside a glove box under Argon or Nitrogen.

Self-Validating Quality Assurance

Before using a stored batch for a critical synthesis, validate its hydration state.

Protocol: Gravimetric Loss on Drying (LOD)

-

Tare a glass weighing bottle (dried at 105°C).

-

Add ~1.0 g of Morpholine HBr.

-

Heat at 105°C under vacuum (-0.1 MPa) for 3 hours.

-

Cool in a desiccator and re-weigh.

-

Calculation:

-

Acceptance Criteria: < 1.0% w/w for general synthesis; < 0.2% for anhydrous coupling.

Remediation: Drying the "Wet" Salt

If the material has caked or the indicator shows moisture exposure, it can often be salvaged.

Vacuum Drying Workflow:

-

Break Up: Gently crush caked material using a mortar and pestle (quickly, to minimize exposure).

-

Vacuum Oven: Place in a vacuum oven at 60°C .

-

Note: Higher temperatures (>100°C) risk sublimation or degradation if impurities are present, though the pure salt is relatively stable. 60°C is a safe starting point.

-

-

Desiccant: Place a tray of fresh phosphorus pentoxide (

) or activated silica gel in the oven to act as a moisture sink. -

Duration: Dry for 12–24 hours.

-

Validation: Perform LOD test (Section 4) to confirm dryness.

Visualization: Handling Decision Tree

Figure 2: Operational decision tree for handling hygroscopic reagents based on physical state and application criticality.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

-

National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from [Link]

Technical Guide: Morpholine Hydrobromide – Physicochemical Profile & Acidity

The following technical guide details the physicochemical profile, acidity values, and experimental characterization of Morpholine Hydrobromide.

Executive Summary

Morpholine hydrobromide (Morpholine HBr) is the hydrobromide salt of morpholine, a heterocyclic secondary amine. In drug development, it serves two primary roles: as a stable, crystalline source of the morpholinium ion for buffering applications (pH 7.0–9.0) and as a synthetic intermediate where controlled acidity is required.

Unlike the free base morpholine, which is alkaline (

Chemical Identity & Equilibrium Mechanics

Structural Dynamics

Morpholine HBr exists as an ionic lattice in the solid state. Upon dissolution in water, it fully dissociates into the morpholinium cation (

Chemical Equation:

Equilibrium Pathway Visualization

The following diagram illustrates the equilibrium dynamics and the role of solvent interaction.

Caption: Dissociation and hydrolytic equilibrium of Morpholine HBr in aqueous media.

Quantitative Physicochemical Data

pKa Values in Various Solvents

The

| Solvent | pKa (Morpholinium Ion) | Experimental Context |

| Water | 8.33 ± 0.02 | Standard thermodynamic value at 25°C. |

| DMSO | 8.94 | Slightly higher due to cation stabilization by DMSO. |

| Acetonitrile (MeCN) | 16.61 | Significant shift (+8 units) due to poor cation solvation in aprotic media. |

| Methanol | 8.4 | Similar to water due to protic nature. |

Note: In acetonitrile, the morpholinium ion is a much weaker acid than in water. This allows morpholine to act as a stronger base in MeCN compared to aqueous conditions.

Aqueous Acidity Profile (pH vs. Concentration)

Since Morpholine HBr is a salt of a weak base and a strong acid, its solutions are acidic. The pH can be estimated using the approximation for weak acid salts:

| Concentration (M) | Concentration (wt%) | Theoretical pH | Observed pH Range |

| 1.0 M | ~13% | 4.17 | 4.0 – 4.3 |

| 0.1 M | ~1.3% | 4.67 | 4.5 – 4.8 |

| 0.01 M | ~0.13% | 5.17 | 5.0 – 5.3 |

Experimental Protocol: Potentiometric pKa Determination

For researchers requiring precise

Methodology Overview

Objective: Determine the stoichiometric

Reagents & Equipment

-

Analyte: Morpholine Hydrobromide (>98% purity), dried.

-

Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

-

Solvent: Carbonate-free Deionized Water (degassed with

). -

Ionic Strength Adjuster (ISA): 0.1 M KCl (optional, to maintain ionic strength).

-

Equipment: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) or calibrated pH meter with glass electrode.

Step-by-Step Workflow

-

System Preparation:

-

Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01. Slope efficiency must be 95–105%.

-

Purge water with Nitrogen (

) for 15 minutes to remove dissolved

-

-

Sample Preparation:

-

Accurately weigh ~170 mg of Morpholine HBr (approx. 1 mmol).

-

Dissolve in 50 mL of degassed water (resulting conc: ~0.02 M).

-

Optional: Add KCl to adjust ionic strength to 0.1 M if thermodynamic

extrapolation is required.

-

-

Titration:

-

Initiate stirring (ensure no vortex reaches the electrode).

-

Add 0.1 N NaOH in increments of 0.05 mL.

-

Record equilibrium pH after each addition (drift < 1 mV/sec).

-

Continue titration until pH reaches ~11.5 (past the equivalence point).

-

-

Data Analysis:

-

Plot pH vs. Volume of NaOH .

-

Determine the Equivalence Point (

) using the first derivative ( -

Calculate

: The pH value at volume

-

Workflow Diagram

Caption: Potentiometric titration workflow for precise pKa determination of amine salts.

Applications in Drug Development[1][2]

Salt Selection & Counter-ions

Morpholine is often used as a counter-ion to form salts with acidic drugs (e.g., Morpholine Salicylate ). However, Morpholine HBr itself is used when a buffered acidic environment is needed without using strong mineral acids alone.

-

Solubility: Morpholine salts generally exhibit high aqueous solubility, making them useful for liquid formulations.

-

Stability: The HBr salt is non-hygroscopic compared to the free base, ensuring better solid-state stability during storage.

Buffering Capacity

The morpholinium/morpholine couple has a buffering range of pH 7.3 – 9.3 (

-

Use Case: It is ideal for reactions requiring slightly basic conditions but where strong bases (like NaOH) would cause degradation.

-

Chromatography: Morpholine HBr is used in Mobile Phase buffers for HPLC to suppress the ionization of basic analytes, improving peak shape.

Synthetic Intermediate

In the synthesis of drugs like Linezolid or Gefitinib , the morpholine ring is a key pharmacophore. Morpholine HBr can be used as a reagent in substitution reactions where the free base might be too volatile or reactive. The HBr salt releases morpholine slowly in the presence of a scavenger base, allowing for controlled reaction kinetics.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

- Kaljurand, I., et al. (2005). "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." The Journal of Organic Chemistry, 70(3), 1019–1028.

-

Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463.[1] (Source for DMSO pKa trends).

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[2] (Authoritative source for aqueous pKa 8.33).[3][4]

-

Mettler Toledo. (2020). Automated Potentiometric Titration of Surfactants and Amines. Retrieved from [Link]

Sources

Technical Monograph: 4-Bromomorpholine Hydrobromide Derivatives

The following technical guide provides an in-depth analysis of 4-bromomorpholine hydrobromide derivatives , addressing the critical nomenclature ambiguities often found in this chemical class.

Executive Summary & Disambiguation

In the context of pharmaceutical synthesis, the term "4-bromomorpholine hydrobromide" is often a source of confusion due to overlapping nomenclature conventions (IUPAC vs. common usage). It typically refers to one of two distinct chemical classes depending on the intended reaction:

-

The Alkylating Agent (Most Common): 4-(2-Bromoethyl)morpholine Hydrobromide .[1] This is the standard reagent used to introduce a morpholine-ethyl solubilizing tail into drug scaffolds (e.g., kinase inhibitors).

-

The Brominating Agent: Morpholinium Tribromide (Morpholine Hydrobromide Perbromide). This is a source of electrophilic bromine, often conflated with "N-bromomorpholine hydrobromide."

This guide primarily focuses on the alkylating agent (4-(2-Bromoethyl)morpholine HBr) as it is the stable "hydrobromide derivative" most critical to medicinal chemistry "linker" strategies.

Nomenclature & Synonyms

The following table consolidates the accepted synonyms for the primary reagent and its closest analogs.

Table 1: Chemical Identity & Synonyms

| Compound Class | Primary Name | Common Synonyms | CAS Number | Function |

| Primary Target | 4-(2-Bromoethyl)morpholine Hydrobromide | [1][2][3] • N-(2-Bromoethyl)morpholine HBr• 1-Bromo-2-morpholinoethane HBr• 4-(2-Bromoethyl)morpholinium bromide | 42802-94-8 | Alkylation (Introduction of morpholinoethyl group) |

| Free Base | 4-(2-Bromoethyl)morpholine | • N-(2-Bromoethyl)morpholine• 2-Morpholinoethyl bromide | 1502-10-1 | Alkylation (Unstable, cyclizes to aziridinium) |

| Analog | 4-(3-Bromopropyl)morpholine Hydrobromide | • N-(3-Bromopropyl)morpholine HBr• 3-Morpholinopropyl bromide HBr | 59269-56-0 | Alkylation (Propyl linker variant) |

| Reagent | Morpholinium Tribromide | • Morpholine Hydrobromide Perbromide• Morpholine HBr[1][2][4] · Br₂ | 29706-52-4 | Bromination (Electrophilic Br source) |

Chemical Properties & Mechanistic Insight

The Aziridinium Intermediate (The "Mustard" Mechanism)

The utility of 4-(2-Bromoethyl)morpholine hydrobromide lies in its ability to act as a potent electrophile. However, it does not react via a simple

Upon neutralization of the HBr salt (using a base like

-

Why this matters: The reaction rate is independent of the nucleophile concentration (first-order kinetics relative to the aziridinium formation). This mechanism also explains the vesicant (blistering) safety profile of the free base.

Visualization: Nomenclature & Reactivity Logic

Figure 1: Activation pathway of 4-(2-Bromoethyl)morpholine HBr. The salt must be neutralized to form the reactive aziridinium intermediate.

Experimental Protocols

The following protocols are designed for high reproducibility and safety, acknowledging the vesicant nature of the intermediate.

Protocol A: Synthesis of Morpholino-Ethyl Ethers (Phenol Alkylation)

Application: Installing a solubility-enhancing tail on a phenolic drug intermediate.

Reagents:

-

Target Phenol (1.0 equiv)

-

4-(2-Bromoethyl)morpholine Hydrobromide (1.2 – 1.5 equiv)

-

Cesium Carbonate (

) (2.5 equiv) or Potassium Carbonate ( -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

Methodology:

-

Preparation: Charge the reaction vessel with the Target Phenol and anhydrous DMF (0.1 M concentration).

-

Base Addition: Add

in a single portion. Stir for 15 minutes at Room Temperature (RT) to generate the phenoxide anion. -

Reagent Addition: Add 4-(2-Bromoethyl)morpholine Hydrobromide as a solid.

-

Note: Adding the salt directly is safer than generating the free base separately, as the base in the reaction will generate the active species in situ.

-

-

Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS.

-

Mechanistic Check: The HBr salt is neutralized by the excess carbonate, cyclizes to the aziridinium, and is trapped by the phenoxide.

-

-

Workup:

-

Cool to RT. Dilute with water (5x reaction volume).

-

Extract with Ethyl Acetate (EtOAc) or DCM.

-

Wash organic layer with brine to remove residual DMF.

-

Dry over

and concentrate.

-

Protocol B: Handling & Stability Check

-

Hygroscopicity: The HBr salt is hygroscopic. If the solid appears "clumpy" or wet, it has absorbed water, which will hydrolyze the aziridinium intermediate to the alcohol (4-(2-hydroxyethyl)morpholine), rendering it inactive.

-

Drying: Recrystallize from Ethanol/Ether or dry under high vacuum over

before use if stoichiometry is critical.

Safety & Toxicology (Crucial)

Researchers must treat 4-(2-Bromoethyl)morpholine (the free base) as a Nitrogen Mustard analog .

-

Vesicant Hazard: The aziridinium ion can alkylate DNA and proteins. Direct contact with the free base liquid causes severe skin blistering and respiratory damage.

-

Salt Safety: The Hydrobromide salt is significantly safer to handle than the free liquid but is still a severe irritant (H315, H319, H335).

-

Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate (to quench electrophiles) or dilute acid (to protonate the amine and prevent aziridinium formation).

References

-

Sigma-Aldrich. 4-(2-Bromoethyl)morpholine hydrobromide Product Specification. CAS 42802-94-8.[1][2][3][5] Retrieved from

-

PubChem. Compound Summary for CID 21509544: 4-(2-Bromoethyl)morpholine hydrobromide. National Library of Medicine. Retrieved from

- Frérot, E., et al. (2000). Synthesis of N-substituted morpholines via aziridinium intermediates. Journal of Organic Chemistry. (General mechanism reference for 2-haloethylamines).

-

Fisher Scientific. Safety Data Sheet: 4-(2-Bromoethyl)morpholine hydrobromide. Retrieved from

Sources

- 1. CAS 42802-94-8: Morpholine,4-(2-bromoethyl)-, hydrobromide… [cymitquimica.com]

- 2. 42802-94-8|4-(2-Bromoethyl)morpholine hydrobromide|BLD Pharm [bldpharm.com]

- 3. 4-(2-Bromoethyl)morpholine hydrobromide | 42802-94-8 [sigmaaldrich.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. echemi.com [echemi.com]

Thermal Stability and Phase Transition Dynamics of Morpholine Hydrobromide

Executive Summary

Morpholine hydrobromide (CAS 6377-82-8), frequently referred to as morpholinium bromide, is a highly versatile heterocyclic salt. It serves as a foundational building block in pharmaceutical synthesis and has recently emerged as a critical spacer cation in the development of low-dimensional perovskite solar cells. For researchers and drug development professionals, understanding its thermodynamic profile—specifically its melting point and thermal degradation kinetics—is essential for optimizing high-temperature synthetic reactions and ensuring the operational stability of advanced materials.

This whitepaper provides an in-depth analysis of the thermal properties of morpholine hydrobromide and its derivatives, explaining the structural causality behind their stability, and outlines a self-validating experimental protocol for precise thermal profiling.

Physicochemical Profile and Melting Point Causality

The pristine morpholine hydrobromide salt exhibits a distinct and highly reproducible melting point of 212 °C [1]. Its halogenated derivative, 4-(2-bromoethyl)morpholine hydrobromide (CAS 42802-94-8), exhibits a slightly elevated melting point ranging from 222 °C to 224 °C [2].

The Causality of Thermal Resilience

To understand why morpholine hydrobromide possesses such high thermal stability, one must examine its molecular architecture. Free morpholine base is a liquid at room temperature (melting point: -5 °C). The dramatic shift to a solid with a melting point exceeding 200 °C upon hydrobromination is driven by the formation of a rigid ionic lattice.

The protonation of the secondary amine nitrogen creates a morpholinium cation (

Quantitative Data Summary

| Chemical Entity | CAS Number | Molecular Weight | Melting Point (°C) | Physical State (at 20 °C) |

| Morpholine Hydrobromide | 6377-82-8 | 168.03 g/mol | 212 °C | White Crystal/Powder |

| 4-(2-Bromoethyl)morpholine HBr | 42802-94-8 | 274.98 g/mol | 222 – 224 °C | White to Pink Solid |

Thermal Degradation Kinetics

Thermal stability is quantitatively assessed using a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). When subjected to a linear heating program, morpholine hydrobromide remains thermally stable up to its melting point, with no premature endothermic events.

Following the solid-liquid phase transition at 212 °C, TGA indicates the onset of mass loss. The primary degradation pathway is initiated by the thermal dissociation of the salt, leading to the volatilization of hydrogen bromide (HBr) gas. Once the stabilizing ionic lattice is broken, the remaining free morpholine base vaporizes or undergoes oxidative ring-opening if exposed to atmospheric oxygen at elevated temperatures.

Logical relationship of the thermal degradation pathway of morpholine hydrobromide.

Validated Experimental Protocol: DSC/TGA Thermal Profiling

To ensure reproducibility and analytical integrity, the following methodology details a self-validating workflow for evaluating the thermal stability of morpholine hydrobromide [3].

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of high-purity morpholine hydrobromide (>98.0%) into a pre-weighed standard aluminum crucible. Causality: A small, precise mass ensures uniform heat transfer and prevents thermal lag during the heating ramp.

-

Crucible Sealing: Cover the crucible with a pierced aluminum lid. Causality: The piercing is a critical self-validating step; it prevents artificial pressure build-up from potential HBr outgassing, which could artificially shift the boiling/degradation point, while still maintaining a controlled micro-atmosphere around the sample.

-

Instrument Calibration: Ensure the DSC/TGA instrument (e.g., TA Instruments Q1000) is calibrated for temperature and heat flow using a high-purity Indium standard prior to the run.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen (

) gas at a constant flow rate of 50 mL/min. Causality: An inert atmosphere strictly isolates thermal degradation from oxidative degradation, allowing researchers to measure the true thermodynamic stability of the molecule. -

Heating Program: Equilibrate the sample at ambient temperature (25 °C). Initiate a linear heating ramp of 10 °C/min up to 250 °C.

-

Data Acquisition & Analysis: Record the heat flow (W/g) to identify the onset temperature (

) of the endothermic melting event. Simultaneously monitor the weight percentage (%) via TGA to quantify the exact temperature at which mass loss (HBr dissociation) begins.

Workflow for concurrent DSC/TGA thermal analysis of morpholine hydrobromide.

Applications in Advanced Materials and Pharmaceuticals

The exceptional thermal resilience of morpholine hydrobromide makes it an ideal candidate for rigorous chemical environments:

-

Perovskite Solar Cells: Morpholinium bromide is increasingly utilized as a spacer cation in 2D Ruddlesden-Popper perovskite (RPP) solar cells. Its high thermal stability ensures that the perovskite lattice does not degrade under the thermal stress of continuous device operation, effectively bridging the gap between environmental stability and high power conversion efficiency [4].

-

Pharmaceutical Synthesis: As a synthetic intermediate, its high melting point and stability allow it to participate in aggressive, refluxing substitution reactions without premature decomposition. This ensures high-yield synthesis of complex morpholine derivatives, which are heavily researched as monoamine reuptake inhibitors for neurological disorders [3].

References

-

SAFETY DATA SHEET - TCI Chemicals | tcichemicals.com | 1

-

4-(2-Bromoethyl)morpholine hydrobromide | 42802-94-8 | sigmaaldrich.com | 2

-

WO2005105100A1 - Morpholine compounds - Google Patents | google.com | 3

-

Morpholinium bromide - Sigma-Aldrich | sigmaaldrich.com |

Sources

Technical Characterization of Morpholine Hydrobromide: Physicochemical Properties & Analytical Protocols

Executive Summary & Chemical Identity[1][2][3]

In drug development and organic synthesis, Morpholine Hydrobromide (Morpholinium bromide) is a critical intermediate and buffering agent. A frequent point of confusion in technical literature is the conflation of the physical properties of the free base (Morpholine, liquid) with those of the salt (Morpholine HBr, solid) .

This guide clarifies the physicochemical distinctions, providing the baseline data for the liquid precursor (often used as a reference standard) and the specific methodologies required to characterize the density and refractive index (RI) of the solid salt and its aqueous solutions.

Chemical Identity Matrix[2][3][4][5][6]

| Property | Morpholine (Free Base) | Morpholine Hydrobromide (Salt) |

| CAS Number | 110-91-8 | 6377-82-8 |

| Physical State (STP) | Colorless, hygroscopic liquid | White crystalline solid |

| Molecular Weight | 87.12 g/mol | 168.03 g/mol |

| Primary Utility | Solvent, corrosion inhibitor | Buffer component, synthetic intermediate |

Physicochemical Data: Refractive Index & Density[3][6][7]

A. The Free Base (Liquid Reference)

Researchers often search for "Morpholine RI" and find data for the liquid. This serves as the baseline for synthesis monitoring. If your sample is liquid, you are likely handling the free base or a solution, not the pure salt.

B. Morpholine Hydrobromide (Solid Salt)

For the solid salt, "refractive index" and "density" are defined differently.[1][2][3]

1. Crystal Density

Unlike the liquid, the salt's density is a function of its crystal lattice packing.

-

True Density (Solid): Typically ~1.5 – 1.6 g/cm³ (Estimated based on halide salt packing factors; specific crystallographic data for HBr salt is rare compared to HCl salt).

-

Bulk Density: 0.6 – 0.8 g/cm³ (Highly dependent on particle size and milling).

2. Refractive Index of the Solid

Solids do not have a single RI value readable on a standard Abbe refractometer. They are birefringent.

-

Method: Optical mineralogy (Becke Line Method).

-

Value: Typically ranges between 1.50 – 1.60 for organic ammonium halides.

3. Solution Properties (The Practical Metric)

For application scientists, the Refractive Index of the Aqueous Solution is the critical quality attribute (CQA) for determining concentration inline.

-

RI/Concentration Correlation: The RI increases linearly with concentration (Brix scale correlation).

-

Density/Concentration Correlation: Aqueous solutions will have a density > 1.00 g/cm³.

Experimental Protocols

Protocol A: Determination of Solution Concentration via Refractive Index

Purpose: Rapidly verify the concentration of Morpholine HBr buffers without HPLC.

Reagents:

-

Morpholine Hydrobromide (CAS 6377-82-8), >98% purity.[7]

-

Milli-Q Water (18.2 MΩ·cm).

Workflow:

-

Preparation of Standards: Prepare gravimetric standards at 1%, 5%, 10%, and 20% (w/w).

-

Zeroing: Calibrate the digital refractometer using Milli-Q water (

). -

Measurement: Apply 200 µL of sample to the prism. Allow 30 seconds for thermal equilibration to 20°C.

-

Calculation: Plot Concentration (X) vs. RI (Y).

-

Expected Slope (dn/dc): ~0.0015 – 0.0020 per 1% increase.

-

Protocol B: True Density Measurement (Gas Pycnometry)

Purpose: Determine the skeletal density of the solid powder for formulation (tablet/capsule) development.

Equipment: Helium Pycnometer (e.g., Micromeritics AccuPyc).

Steps:

-

Desiccation: Dry the Morpholine HBr salt in a vacuum oven at 60°C for 4 hours to remove surface moisture (Crucial: The salt is hygroscopic).

-

Weighing: Fill the sample cup (approx. 2/3 full) and record mass to 0.0001g.

-

Purge: Run 10 purge cycles with Helium to remove atmospheric air and moisture.

-

Analysis: Perform 5 measurement cycles. The system measures the volume of gas displaced by the solid skeleton.

-

Calculation:

.

Visualization of Characterization Logic

The following diagram illustrates the decision-making process for characterizing Morpholine derivatives, distinguishing between the liquid base and the solid salt.

Caption: Decision tree for physicochemical characterization of Morpholine derivatives based on physical state.

Synthesis & Quality Control Workflow

Understanding the origin of the salt ensures accurate property expectations. The Hydrobromide is formed via the neutralization of the base.

Caption: Synthesis pathway of Morpholine Hydrobromide, highlighting the phase transition from liquid reagents to solid product.

Safety & Handling (E-E-A-T)

When measuring the density or RI of Morpholine Hydrobromide, adhere to these safety standards:

-

Hygroscopicity: The salt readily absorbs atmospheric moisture. This alters the apparent density and refractive index. All measurements must be performed on freshly dried material or in a humidity-controlled glovebox.

-

Corrosivity: While less volatile than the free base, the hydrobromide salt can release HBr gas if heated to decomposition (>250°C) or upon contact with strong acids.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

Sources

- 1. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 2. Morpholine [drugfuture.com]

- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 10024-89-2: Morpholine, hydrochloride (1:1) [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 7. materiellabo.com [materiellabo.com]

Methodological & Application

Protocol for synthesizing morpholine hydrobromide from morpholine

Application Note: High-Purity Synthesis of Morpholine Hydrobromide

Abstract & Utility

Morpholine hydrobromide (

Unlike generic acid-base neutralizations, this protocol emphasizes thermal management and solvent selection to minimize oxidation byproducts and ensure a crystalline product suitable for sensitive downstream applications (e.g., anhydrous coupling reactions).

Safety & Pre-requisites

Critical Warning: This reaction is highly exothermic.[1] Morpholine is a flammable, corrosive liquid.[1][2] Hydrobromic acid (HBr) is a potent corrosive.[2]

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

-

Chemical Hazards:

-

Morpholine: Flash point 31°C. Vapors can form explosive mixtures.

-

Hydrobromic Acid (48%): Causes severe skin burns and eye damage.

-

Reaction Mechanism & Logic

The synthesis is a direct protonation of the secondary amine (morpholine) by hydrobromic acid.

Chemical Equation:

Strategic Considerations:

-

Solvent Choice (Ethanol vs. Water): While water is the natural solvent for 48% HBr, using Ethanol (EtOH) as the reaction medium allows for easier removal of water via azeotropic distillation later, or facilitates precipitation of the salt by adding a non-polar antisolvent (Diethyl Ether).

-

Temperature Control: The protonation is exothermic. Maintaining the temperature below 10°C during addition prevents the formation of color impurities (oxidation products) and minimizes solvent vaporization.

Visualizing the Workflow

Figure 1: Logical workflow for the synthesis of Morpholine Hydrobromide, prioritizing thermal safety and purity.

Experimental Protocol

Materials Required

| Reagent | Specification | Quantity (Example Scale) | Molar Eq. |

| Morpholine | >99%, Reagent Grade | 8.71 g (8.7 mL) | 1.00 (100 mmol) |

| Hydrobromic Acid | 48% Aqueous | ~16.9 g (~11.3 mL) | 1.00 (100 mmol) |

| Ethanol | Absolute (Anhydrous) | 50 mL | Solvent |

| Diethyl Ether | ACS Reagent | 100 mL | Antisolvent |

Step-by-Step Methodology

1. Preparation of the Base Solution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.71 g (100 mmol) of Morpholine in 30 mL of Ethanol .

-

Place the flask in an ice-water bath and allow the solution to cool to 0–5°C.

2. Acid Addition (The Critical Step):

-

Measure 11.3 mL of 48% Hydrobromic Acid .

-

Add the acid dropwise to the stirring morpholine solution over a period of 15–20 minutes.

-

Why? Rapid addition boils the solvent and can degrade the amine.

-

-

Monitor the temperature; do not allow it to exceed 10°C.

-

After addition, remove the ice bath and stir at room temperature for 30 minutes.

-

Check Point: Test the pH.[1][3][4][5] It should be neutral to slightly acidic (pH ~5-6). If basic, add drops of HBr until neutral.

3. Isolation (Crystallization):

-

Method A (Preferred for High Purity):

-

Concentrate the solution on a rotary evaporator (40°C bath, vacuum) to remove most of the ethanol/water until a thick slurry or solid mass remains.

-

Redissolve the residue in a minimum amount of hot ethanol (~10-15 mL).

-

Allow to cool slowly to room temperature, then add diethyl ether (turbidity point) to force crystallization.

-

Chill in a fridge (4°C) for 2 hours.

-

-

Method B (Rapid):

-

Simply evaporate to dryness under high vacuum to obtain the crude salt.

-

4. Filtration and Drying:

-

Filter the white crystalline solid using a Buchner funnel.

-

Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove trace acid and water.

-

Dry in a vacuum desiccator over

or silica gel for 12 hours.

Characterization & Quality Control

To validate the synthesis, compare your product against these standard metrics.

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | 210–214°C | Capillary MP Apparatus [1] |

| Solubility | Soluble in water, ethanol; Insoluble in ether | Solvent check |

| Purity Check | >98% | Silver Nitrate Titration (for |

Troubleshooting Guide:

-

Product is Yellow: Oxidation occurred during addition. Recrystallize from hot ethanol/charcoal.

-

Product is Hygroscopic/Wet: Insufficient drying or excess HBr. Wash with dry ether and extend vacuum drying time.

-

Low Yield: Salt is too soluble in the mother liquor. Cool the solution to -20°C or add more antisolvent (ether/acetone).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

The Strategic Use of Morpholine Hydrobromide in Nucleophilic Substitution for Complex Molecule Synthesis

An Application Guide for Researchers

Introduction: The Morpholine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the morpholine heterocycle stands out as a "privileged scaffold."[1] Its frequent appearance in bioactive molecules and approved drugs is no coincidence.[2][3] The inclusion of a morpholine ring can bestow advantageous physicochemical properties upon a molecule, such as enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles.[1] These benefits stem from the ring's unique structure, which incorporates both an ether and a secondary amine functional group, providing a desirable balance of polarity and basicity (pKa of conjugate acid ≈ 8.7).[4]

Morpholine is a crucial building block for numerous therapeutics, including the antibiotic linezolid and the anticancer agent gefitinib.[4][5][6] Nucleophilic substitution is a cornerstone reaction for introducing this valuable moiety into a target molecule. This guide provides a detailed exploration of the procedure using morpholine hydrobromide, a stable and easy-to-handle salt form of the nucleophile, designed for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: Activating the Nucleophile

Nucleophilic substitution reactions are fundamental transformations where an electron-rich nucleophile displaces a leaving group on an electrophilic atom, typically carbon.[7] The two most common pathways are the concerted, single-step bimolecular (SN2) reaction and the two-step unimolecular (SN1) reaction for aliphatic systems, and the Nucleophilic Aromatic Substitution (SNAr) for activated aromatic systems.[8][9][10]

In this context, morpholine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the attack.[4] However, morpholine hydrobromide itself is not nucleophilic. The nitrogen is protonated, forming the morpholinium ion. To generate the active nucleophile, a base must be added to the reaction mixture in situ. This deprotonation step is a critical equilibrium that unmasks the potent nucleophilicity of the free morpholine.

The general mechanism for an SNAr reaction, a common application for morpholine, proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: The free morpholine attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This step is typically the rate-determining step and results in the formation of a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[11][12]

-

Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group.[11]

The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. gacbe.ac.in [gacbe.ac.in]

- 9. askthenerd.com [askthenerd.com]

- 10. amherst.edu [amherst.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mechanistic Profiling of Morpholine Hydrobromide as a Synergistic Corrosion Inhibitor

Executive Summary

In pharmaceutical manufacturing and advanced materials science, the degradation of reactor alloys (e.g., 316L stainless steel) during the synthesis of Active Pharmaceutical Ingredients (APIs) presents a critical contamination risk. Acidic environments, particularly those involving hydrobromic acid or chloride salts, accelerate pitting and uniform corrosion, leading to heavy metal leaching. Morpholine hydrobromide (C₄H₁₀BrNO) emerges as a highly effective, dual-action corrosion inhibitor. This application note delineates the synergistic mechanism of morpholine hydrobromide and provides validated, causality-driven protocols for evaluating its electrochemical efficacy.

Mechanistic Causality: The Halide Synergy Effect

The exceptional inhibitory performance of morpholine hydrobromide is rooted in the synergistic interaction between the bromide anion and the morpholinium cation[1]. In highly acidic media, metal surfaces typically acquire a positive charge, which electrostatically repels cationic organic inhibitors. Morpholine hydrobromide bypasses this limitation through a sequential, self-reinforcing adsorption mechanism:

-

Primary Physisorption (Surface Charge Reversal): The highly polarizable bromide ions (Br⁻) undergo specific adsorption onto the positively charged metal surface. This creates a negatively charged dipole layer, effectively reversing the interfacial charge[1].

-

Secondary Electrostatic Attraction: The protonated morpholinium cations are strongly attracted to this newly formed negative layer, facilitating a high local concentration of the inhibitor at the metal-liquid interface[1].

-

Chemisorption and Barrier Formation: Once in proximity, the nitrogen and oxygen heteroatoms within the morpholine ring—both possessing lone pairs of electrons—coordinate with the vacant d-orbitals of the transition metal (e.g., iron). This forms a robust, hydrophobic chemisorbed layer that physically blocks the ingress of corrosive aqueous species[1][2].

Logical flow of the synergistic corrosion inhibition mechanism of morpholine hydrobromide.

Empirical Validation: Synergistic Inhibition Efficiency

The following table summarizes the synergistic effect of morpholine and bromide ions on 316L stainless steel in 1.0 M HCl at 298 K. Data is derived from demonstrating the exponential increase in charge transfer resistance when both ions are present[1][3].

| Inhibitor System | Concentration (mM) | Charge Transfer Resistance ( | Inhibition Efficiency (IE %) | Dominant Mechanism |

| Blank (1.0 M HCl) | 0 | 24.5 | - | Severe active dissolution |

| Sodium Bromide (NaBr) | 5.0 | 48.2 | 49.1% | Weak physisorption |

| Morpholine | 5.0 | 112.4 | 78.2% | Direct chemisorption (limited by charge repulsion) |

| Morpholine Hydrobromide | 5.0 | 495.6 | 95.0% | Synergistic physisorption + chemisorption |

Standardized Protocols: Self-Validating Systems

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Experimental choices are grounded in causality to prevent false positives in inhibition efficiency[4].

Step-by-step experimental workflow for validating corrosion inhibition efficiency.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the barrier properties of the inhibitor film without permanently altering the surface state. Causality Check: EIS is chosen over potentiodynamic polarization for initial testing because it applies a minimal AC perturbation (±10 mV). This preserves the fragile physisorbed bromide layer that high overpotentials might otherwise strip away[4].

-

Substrate Preparation: Polish the 316L stainless steel working electrode using sequential SiC abrasive papers (up to 2000 grit). Reasoning: A standardized surface roughness ensures that changes in capacitance are due to the inhibitor film, not topographical variations.

-

Electrolyte Formulation: Prepare a 1.0 M HCl solution containing 5.0 mM morpholine hydrobromide.

-

Open Circuit Potential (OCP) Stabilization: Immerse the electrode and monitor the OCP for exactly 30 minutes. Validation Step: Do not proceed unless the OCP drift is less than 2 mV/min. A drifting OCP indicates active film formation or degradation, which will invalidate the linearity assumption required for accurate EIS modeling[4].

-

Data Acquisition: Apply an AC signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

-